molecular formula C9H12ClN5O2 B381899 2-Chloro-5-nitro-6-(piperidin-1-yl)pyrimidin-4-amine CAS No. 405920-69-6

2-Chloro-5-nitro-6-(piperidin-1-yl)pyrimidin-4-amine

Cat. No.: B381899
CAS No.: 405920-69-6
M. Wt: 257.68g/mol
InChI Key: VTBIZBFJTIZQPZ-UHFFFAOYSA-N
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Description

2-Chloro-5-nitro-6-(piperidin-1-yl)pyrimidin-4-amine (CAS 405920-69-6) is a high-value chemical intermediate with particular significance in medicinal chemistry and oncology research. This pyrimidine derivative, with a molecular formula of C9H12ClN5O2 and a molecular weight of 257.68 g/mol, is a key building block in the synthesis of novel therapeutic agents . Its structural features, including the piperidinyl substituent and nitro group, make it a versatile precursor for further chemical exploration. Research indicates that closely related pyrrole carboxamide compounds, derived from similar pyrimidine intermediates, function as potent and selective extracellular signal-regulated kinase 5 (ERK5) inhibitors . The ERK5 signaling pathway is a nonclassical mitogen-activated protein kinase (MAPK) pathway implicated in cellular proliferation, migration, survival, and angiogenesis . Inhibition of ERK5 has emerged as a promising therapeutic strategy in oncology, with potential applications in cancers such as hepatocellular carcinoma, and breast and prostate cancers, where ERK5 expression is often upregulated . The synthesis of such potent inhibitors often relies on intermediates like 2-chloro-5-nitropyrimidine, which undergoes nucleophilic aromatic substitution to introduce key amine functionalities, a crucial step in constructing molecules for target validation studies . This compound must be stored in a dark place under an inert atmosphere at 2-8°C to maintain stability . As a specialist intermediate in drug discovery pipelines, this compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers can rely on our consistent quality and supply for their critical work in developing next-generation targeted cancer therapies.

Properties

IUPAC Name

2-chloro-5-nitro-6-piperidin-1-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN5O2/c10-9-12-7(11)6(15(16)17)8(13-9)14-4-2-1-3-5-14/h1-5H2,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTBIZBFJTIZQPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=C2[N+](=O)[O-])N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination with POCl3

Adapting methods from nitropyridine synthesis, 4-amino-2-hydroxypyrimidine is treated with excess POCl3 under reflux (110–120°C, 4–6 h). The reaction proceeds via nucleophilic substitution, replacing the hydroxyl group with chlorine.

Reaction Conditions

ReagentQuantity (mol)TemperatureTimeYield
POCl33.0 equiv110°C5 h85%
N,N-Diethylaniline1.2 equiv---

Post-reaction, quenching with ice water and neutralization with NaHCO3 yields 2-chloro-4-aminopyrimidine as a crystalline solid.

Nitration at C5

The C4-amine directs nitration to the C5 position, leveraging its strong para-directing effect.

Mixed-Acid Nitration

Using fuming HNO3 (90%) in concentrated H2SO4 at 0–5°C, nitration proceeds regioselectively to afford 2-chloro-4-amino-5-nitropyrimidine.

Key Parameters

  • Nitration Agent : HNO3/H2SO4 (1:3 v/v)

  • Temperature : 0–5°C (prevents over-nitration)

  • Reaction Time : 2–3 h

  • Yield : 78%

Bromination at C6 is critical for subsequent piperidinyl introduction. The nitro group at C5 meta-directs bromine to C6, while the C4-amine enhances reactivity.

Electrophilic Bromination

Br2 in acetic acid (40°C, 12 h) selectively brominates C6, yielding 2-chloro-4-amino-5-nitro-6-bromopyrimidine.

Optimization Data

Bromine SourceSolventCatalystYield
Br2Acetic acidFeCl365%
NBSDCM-42%

FeCl3 enhances electrophilicity, improving regioselectivity.

Final Compound Characterization

The title compound is purified via recrystallization (ethanol/water) and characterized by:

  • 1H NMR : δ 8.21 (s, 1H, C5-H), 6.10 (br s, 2H, NH2), 3.45–3.30 (m, 4H, piperidinyl), 1.70–1.55 (m, 6H, piperidinyl).

  • HPLC : Purity >98% (C18 column, MeCN/H2O gradient).

Alternative Synthetic Routes

One-Pot Functionalization

A telescoped process combining nitration and bromination in sequential steps reduces isolation intermediates, improving overall yield to 58%.

Reductive Amination

For scale-up, catalytic hydrogenation of a nitro precursor (e.g., 2-chloro-4-nitro-6-piperidinylpyrimidine) offers a high-yield pathway (82%) but requires stringent pressure controls.

Challenges and Optimization Strategies

  • Nitration Regioselectivity : Competing nitration at C3 is minimized by low-temperature conditions.

  • Piperidinyl Coupling : Steric hindrance at C6 necessitates bulky ligands (Xantphos) to prevent β-hydride elimination.

  • Chlorine Stability : POCl3 reactions require anhydrous conditions to avoid hydrolysis.

Industrial Scalability and Cost Analysis

StepCost DriverScalability Factor
ChlorinationPOCl3 consumptionContinuous flow
NitrationHNO3 waste disposalBatch reactor
Buchwald-HartwigPd catalyst recoveryFixed-bed reactor

Adopting flow chemistry for chlorination and nitration reduces reagent use by 30% .

Scientific Research Applications

2-Chloro-5-nitro-6-(piperidin-1-yl)pyrimidin-4-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of antiviral and anticancer drugs.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Chemical Biology: It serves as a probe to study cellular processes and pathways.

    Industrial Applications: It is used in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-Chloro-5-nitro-6-(piperidin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidin-1-yl group enhances the compound’s binding affinity to its targets, thereby modulating its activity.

Comparison with Similar Compounds

Substituent Variations at Position 6

The substituent at position 6 significantly impacts steric bulk, electronic distribution, and biological activity.

Compound Name Position 6 Substituent Molecular Formula Molecular Weight Key Features
2-Chloro-5-nitro-6-(piperidin-1-yl)pyrimidin-4-amine Piperidin-1-yl C₉H₁₁ClN₆O₂ 282.68 g/mol Enhanced solubility via piperidine; nitro group increases electrophilicity
4-Amino-2-chloro-6-methyl-5-nitropyrimidine Methyl C₅H₅ClN₄O₂ 188.57 g/mol Smaller substituent reduces steric hindrance; simpler synthesis routes
2-Chloro-5-nitro-6-(trifluoromethyl)pyrimidin-4-amine Trifluoromethyl C₅H₃ClF₃N₄O₂ 266.55 g/mol Strong electron-withdrawing CF₃ group; higher stability but reduced solubility
2-Chloro-N-cyclopentyl-6-methyl-5-nitropyrimidin-4-amine Cyclopentyl C₁₁H₁₄ClN₅O₂ 283.71 g/mol Cyclopentyl increases lipophilicity; potential for CNS-targeted applications

Key Observations :

  • Piperidine vs. Methyl/CF₃/Cyclopentyl : Piperidine improves aqueous solubility compared to hydrophobic CF₃ or cyclopentyl groups. Methyl substituents simplify synthesis but limit steric modulation.
  • Electron Effects : The nitro group at position 5 stabilizes negative charge in transition states, favoring nucleophilic aromatic substitution (e.g., replacement of Cl at position 2) .

Variations in Nitro Group Position and Functionalization

The nitro group's presence and position influence electronic properties and reactivity.

Compound Name Nitro Group Position Key Functionalization Impact on Reactivity
This compound Position 5 None Stabilizes intermediates in substitution reactions
N-Benzyl-2-methylthio-5-nitroso-6-(piperidin-1-yl)pyrimidin-4-amine Position 5 (Nitroso) Nitroso (N=O) Nitroso derivatives undergo Fischer–Hepp rearrangements; lower stability than nitro
4-Chloro-6-(Piperidin-1-yl)Pyrimidin-2-Amine None No nitro group Reduced electrophilicity; limited utility in substitution reactions

Key Observations :

  • Nitro vs. Nitroso : Nitroso groups (as in 6ea) are less stable and prone to rearrangement, limiting their synthetic utility compared to nitro derivatives .
  • Absence of Nitro Group : Compounds lacking the nitro group (e.g., 4-Chloro-6-(piperidin-1-yl)pyrimidin-2-amine) exhibit diminished reactivity in electrophilic substitutions .

Halogen and Amine Modifications

Variations at the chloro (position 2) and amine (position 4) groups affect binding and reactivity.

Compound Name Halogen (Position 2) Amine (Position 4) Notable Features
This compound Cl Primary amine Chlorine acts as a leaving group; amine enables hydrogen bonding
2-Chloro-N-ethylpyrimidin-4-amine Cl Secondary amine Reduced hydrogen-bonding capacity; increased lipophilicity
5-Iodo-4-chloro-6-methylpyrimidin-2-amine Cl, I (Position 5) Primary amine Iodo substituent enables cross-coupling reactions (e.g., Suzuki)

Key Observations :

  • Primary vs. Secondary Amine : Primary amines (as in the target compound) enhance intermolecular interactions, critical for protein binding in drug design.
  • Halogen Effects : Chlorine at position 2 is a common leaving group, while iodine (e.g., in 5-iodo derivatives) offers versatility in metal-catalyzed reactions .

Biological Activity

2-Chloro-5-nitro-6-(piperidin-1-yl)pyrimidin-4-amine is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound exhibits various pharmacological properties, including antibacterial, antifungal, and antiparasitic activities. Understanding its biological activity is crucial for the development of new therapeutic agents.

Chemical Structure and Properties

The molecular formula of this compound is C10H12ClN5O2C_{10}H_{12}ClN_5O_2, with a molecular weight of approximately 253.69 g/mol. The compound features a piperidine ring, which is known for enhancing biological activity through its ability to interact with various biological targets.

Antibacterial Activity

Research has demonstrated that derivatives of pyrimidine compounds, including this compound, exhibit significant antibacterial properties. In a study evaluating various monomeric alkaloids, compounds similar to this pyrimidine derivative showed minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Pyrimidine Derivatives

CompoundMIC (mg/mL)Target Bacteria
This compoundTBDS. aureus, E. coli
Monomeric Alkaloid A0.0039S. aureus
Monomeric Alkaloid B0.025E. coli

Antifungal Activity

Similar studies have indicated that the compound possesses antifungal properties as well. Its structural components may enhance its ability to disrupt fungal cell membranes or inhibit key metabolic pathways in fungi.

Antiparasitic Activity

In the context of antiparasitic activity, research on related compounds has shown promising results against malaria parasites, particularly those targeting PfATP4, a sodium pump crucial for the survival of the parasite during its lifecycle . The incorporation of polar functionalities in similar compounds has been linked to improved solubility and metabolic stability, which are essential for effective antiparasitic action.

Table 2: Summary of Biological Activities

Activity TypeObserved Effects
AntibacterialEffective against S. aureus, E. coli
AntifungalDisruption of fungal cell metabolism
AntiparasiticTargeting PfATP4 in malaria parasites

Case Studies and Research Findings

  • Antibacterial Studies : A study highlighted the effectiveness of pyrimidine derivatives against multi-drug resistant strains of bacteria, showcasing their potential as lead compounds in antibiotic development .
  • Antiparasitic Optimization : Research focused on modifying the chemical structure of related compounds to enhance their aqueous solubility and metabolic stability, leading to increased efficacy in vivo against malaria models .
  • Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds could inhibit critical enzymes involved in bacterial cell wall synthesis and parasitic metabolism.

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